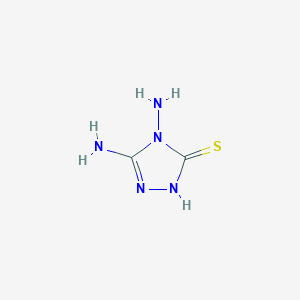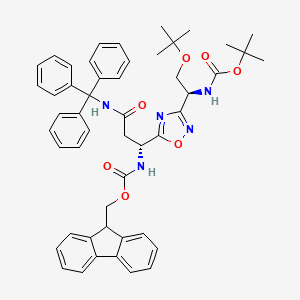
4-(Pyrrolidin-1-ylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-ylsulfonyl)morpholine is a heterocyclic compound that features both a pyrrolidine and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative of pyrrolidine. One common method is the reaction of morpholine with 1-(chlorosulfonyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
4-(Pyrrolidin-1-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects in disease conditions.
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid
- 3-(1-Pyrrolidinylsulfonyl)aniline
- 4-(Morpholinomethyl)phenylboronic acid
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)morpholine is unique due to its dual ring structure, which imparts distinct physicochemical properties. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C8H16N2O3S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(12,9-3-1-2-4-9)10-5-7-13-8-6-10/h1-8H2 |
InChI 键 |
COUZQVLSGQUWSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


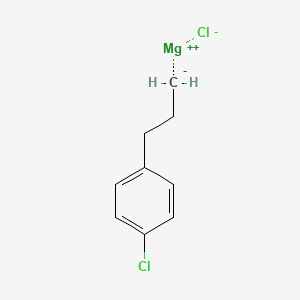

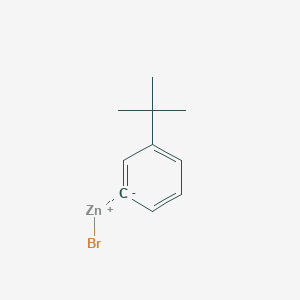
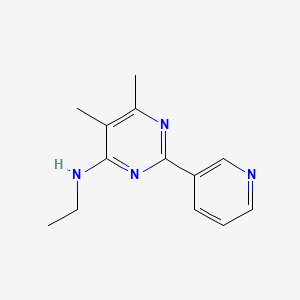



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)
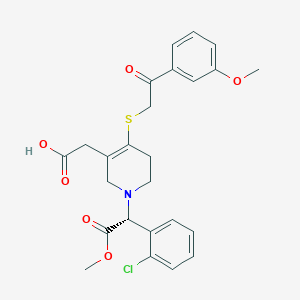
![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)
